

Application Notes and Protocols for the Analytical Detection of Benzofuran Metabolites

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Compound of Interest

Compound Name: (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone

Cat. No.: B188110

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzofuran and its derivatives are a class of heterocyclic organic compounds with significant pharmacological interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Understanding the metabolism of these compounds is crucial in drug development for assessing their efficacy, toxicity, and pharmacokinetic profiles. This document provides detailed application notes and protocols for the analytical detection of benzofuran metabolites in biological matrices, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques.

Data Presentation: Quantitative Analytical Parameters

The following tables summarize quantitative data for the analysis of representative benzofuran derivatives and their metabolites using various analytical methods. These values are indicative and may vary depending on the specific analyte, matrix, and instrumentation.

Table 1: HPLC-UV/MS Method Performance for Benzofuran Derivatives

Compound	Retention Time (min)	Linearity Range	R ²	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Reference
2-(2-thienyl)benzofuran	~5.8	1 - 100 µg/mL	>0.999	0.05 µg/mL	0.15 µg/mL	[3]
Benzofuran-2-ylmethanethiol	~7.2	5 - 100 µg/mL	>0.999	1-10 ng/mL	5-30 ng/mL	[3]
Carbofuran	4.052	7.5 - 75 µg/mL	0.999	1.31 µg/mL	3.97 µg/mL	[3]
Vilazodone	~6.8	1 - 64 ng/mL	>0.99	-	-	[3]

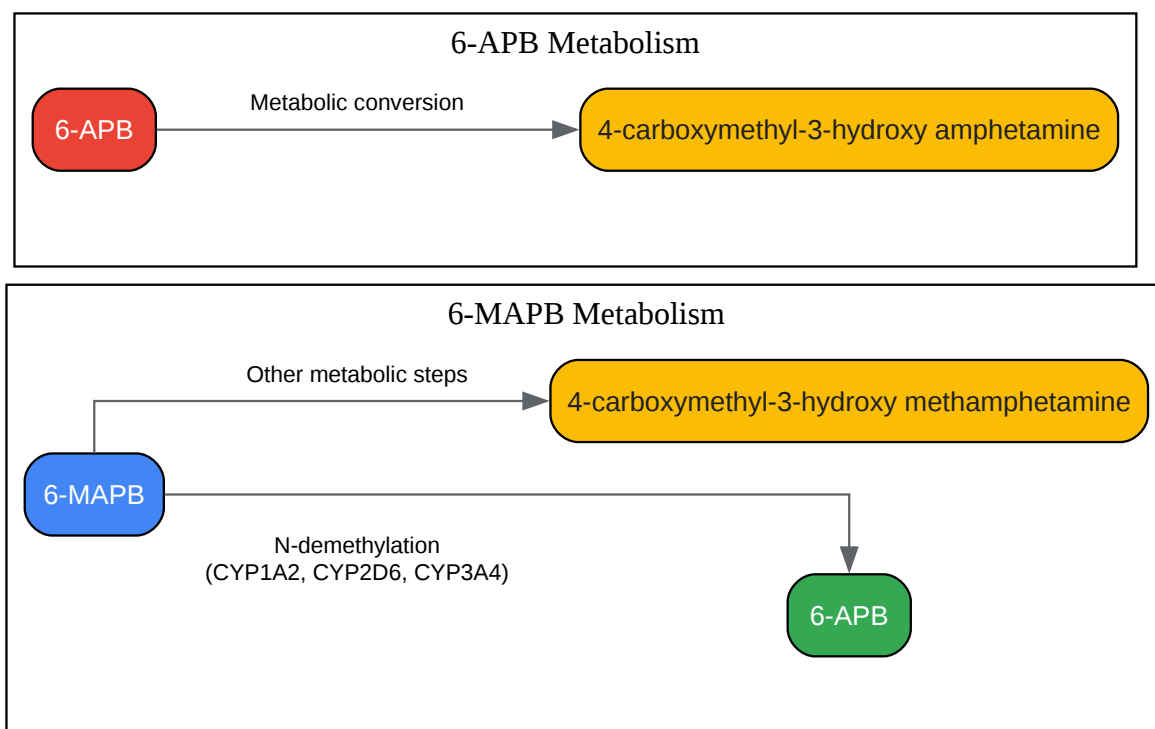
Table 2: GC-MS/MS Method Performance for Carbofuran and Metabolites in Plasma

Compound	Linearity Range (ng/mL)	Limit of Detection (LOD) (ng/mL)	Inter-day Precision (RSD%)	Intra-day Precision (RSD%)	Accuracy (%Er)	Reference
Carbofuran	0.50 - 250	0.015 - 0.151	< 18%	< 18%	-12.0 to 15.0%	[4]
Carbaryl	0.50 - 250	0.015 - 0.151	< 18%	< 18%	-12.0 to 15.0%	[4]
Carbofuran metabolites	0.50 - 250	0.015 - 0.151	< 18%	< 18%	-12.0 to 15.0%	[4]

Metabolic Pathways of Benzofuran Derivatives

Benzofuran derivatives undergo extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. The metabolic pathways often involve oxidation, hydroxylation, and N-

dealkylation. For instance, the designer drug 6-(2-aminopropyl)benzofuran (6-APB) is metabolized to 4-carboxymethyl-3-hydroxy amphetamine.[5][6] Its N-methyl derivative, 6-MAPB, undergoes N-demethylation to 6-APB and is also metabolized to 4-carboxymethyl-3-hydroxy methamphetamine.[5][6] The CYP isoenzymes involved in the N-demethylation of 6-MAPB include CYP1A2, CYP2D6, and CYP3A4.[5][6]



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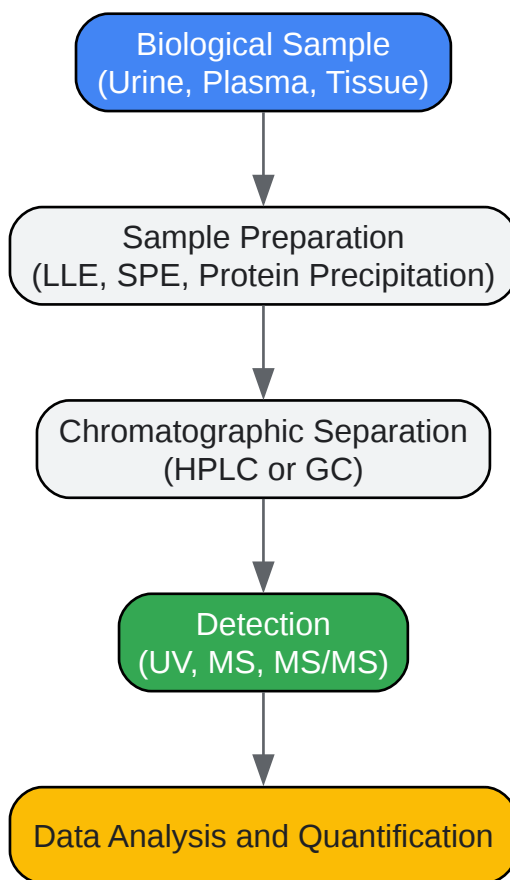
Caption: Metabolic pathways of 6-MAPB and 6-APB.

Experimental Protocols

This section provides detailed protocols for the analysis of benzofuran metabolites in biological matrices.

Analytical Workflow

The general workflow for the analysis of benzofuran metabolites involves sample preparation, chromatographic separation, and detection.



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